molecular formula C18H26O6 B14518266 Di-tert-butyl 2,2'-(1,4-phenylene)diethaneperoxoate CAS No. 62667-40-7

Di-tert-butyl 2,2'-(1,4-phenylene)diethaneperoxoate

Cat. No.: B14518266
CAS No.: 62667-40-7
M. Wt: 338.4 g/mol
InChI Key: OPEQIIJYSHZHJR-UHFFFAOYSA-N
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Description

Di-tert-butyl 2,2’-(1,4-phenylene)diethaneperoxoate is an organic peroxide compound. It is characterized by the presence of two tert-butyl groups and a phenylene group linked by ethaneperoxoate moieties. This compound is known for its stability and is often used as a radical initiator in various chemical reactions.

Preparation Methods

The synthesis of Di-tert-butyl 2,2’-(1,4-phenylene)diethaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with a suitable phenylene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or copper salts, to facilitate the formation of the peroxide bond. Industrial production methods often involve large-scale batch reactions with stringent control over temperature and pressure to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Di-tert-butyl 2,2’-(1,4-phenylene)diethaneperoxoate undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.

    Reduction: Under specific conditions, it can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The compound can undergo substitution reactions where one of the tert-butyl groups is replaced by another functional group.

Common reagents used in these reactions include iron or copper salts, which act as catalysts, and solvents like toluene or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Di-tert-butyl 2,2’-(1,4-phenylene)diethaneperoxoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Di-tert-butyl 2,2’-(1,4-phenylene)diethaneperoxoate involves the generation of free radicals. When exposed to heat or light, the peroxide bond breaks, forming two tert-butyl radicals and a phenylene radical. These radicals can then initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Di-tert-butyl 2,2’-(1,4-phenylene)diethaneperoxoate can be compared with other similar compounds, such as:

    Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator but with different stability and reactivity profiles.

    2,4-Di-tert-butylphenol: A phenolic compound with antioxidant properties, used in the stabilization of polymers.

    4,4’-Di-tert-butyl-2,2’-dipyridyl: A bipyridine derivative used as a ligand in coordination chemistry .

Each of these compounds has unique properties and applications, making Di-tert-butyl 2,2’-(1,4-phenylene)diethaneperoxoate distinct in its specific uses and reactivity.

Properties

CAS No.

62667-40-7

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl 2-[4-(2-tert-butylperoxy-2-oxoethyl)phenyl]ethaneperoxoate

InChI

InChI=1S/C18H26O6/c1-17(2,3)23-21-15(19)11-13-7-9-14(10-8-13)12-16(20)22-24-18(4,5)6/h7-10H,11-12H2,1-6H3

InChI Key

OPEQIIJYSHZHJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)CC1=CC=C(C=C1)CC(=O)OOC(C)(C)C

Origin of Product

United States

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